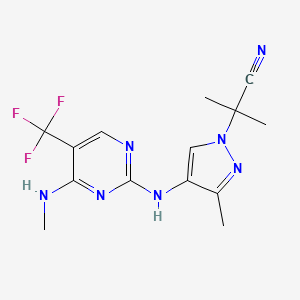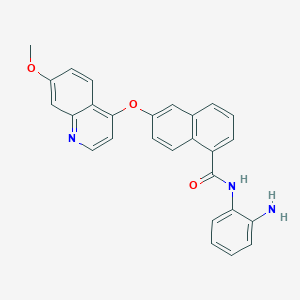
N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LMK-235 is a potent and selective inhibitor of histone deacetylase 4 and histone deacetylase 5. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene expression. LMK-235 has shown significant potential in cancer research due to its ability to inhibit the activity of histone deacetylase 4 and histone deacetylase 5, which are implicated in various cancer types .
Scientific Research Applications
LMK-235 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: LMK-235 is used as a tool compound to study the role of histone deacetylases in various biochemical pathways.
Biology: The compound is used to investigate the epigenetic regulation of gene expression and its impact on cellular processes.
Medicine: LMK-235 has shown promise in cancer research, particularly in the treatment of ovarian cancer, pancreatic neuroendocrine tumors, and other malignancies. .
Mechanism of Action
LMK-235 exerts its effects by inhibiting the activity of histone deacetylase 4 and histone deacetylase 5. This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromatin structure and increased gene expression. The compound interferes with the extracellular signal-regulated kinase 1 and 2 pathway, which is involved in the differentiation of cancer stem cells . This mechanism of action makes LMK-235 a valuable tool in cancer research and therapy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
LMK-235 has a greater potency for HDAC4 and HDAC5, with IC50 values of 11.9 and 4.2 nM, respectively . It has less potency for other HDAC family members . The interaction between LMK-235 and these enzymes leads to the inhibition of the enzymes’ activity, affecting the acetylation status of histones and other proteins, thereby influencing gene expression .
Cellular Effects
LMK-235 has been shown to reduce cell viability in a dose- and time-dependent manner in various cell lines, including pancreatic neuroendocrine tumor cells and diffuse large B-cell lymphoma cells . It influences cell function by altering gene expression patterns, impacting cell signaling pathways, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of LMK-235 involves its binding to HDACs, leading to their inhibition . This inhibition results in an increase in the acetylation of histones and other proteins, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LMK-235 have been observed to change over time . For instance, in diffuse large B-cell lymphoma cells, the cell apoptosis rate began to increase significantly after 24 hours of treatment with LMK-235, with the maximum effect achieved at 48 hours .
Dosage Effects in Animal Models
While specific studies on dosage effects of LMK-235 in animal models are limited, it has been shown to potentiate the antitumor effects of gemcitabine against pancreatic cancer xenografts in vivo .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely to be involved in pathways related to histone modification and gene expression .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
Preparation Methods
The synthesis of LMK-235 involves several stepsThe synthetic route generally involves the reaction of 3,5-dimethylbenzoic acid with 6-aminohexanoic acid, followed by the formation of the hydroxamic acid group .
Chemical Reactions Analysis
LMK-235 undergoes several types of chemical reactions, including:
Oxidation: LMK-235 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: LMK-235 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
LMK-235 is unique in its selectivity for histone deacetylase 4 and histone deacetylase 5 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-histone deacetylase inhibitor with less selectivity for histone deacetylase 4 and histone deacetylase 5.
Trichostatin A: Another pan-histone deacetylase inhibitor with broader activity.
Panobinostat: A potent histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms. LMK-235’s higher selectivity for histone deacetylase 4 and histone deacetylase 5 makes it particularly useful for studying the specific roles of these enzymes in various biological processes and diseases.
Properties
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZCEONIWEUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418033-25-6 |
Source


|
| Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)




![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)
![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)


![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)



